molecular formula C10H6F6O2 B124564 3,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 85068-33-3

3,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No.: B124564
CAS No.: 85068-33-3
M. Wt: 272.14 g/mol
InChI Key: PAWSKKHEEYTXSA-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid typically involves the introduction of trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient trifluoromethylation. Post-reaction, the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Comparison: 3,5-Bis(trifluoromethyl)phenylacetic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound exhibits higher thermal stability and greater resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust chemical performance .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWSKKHEEYTXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234137
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
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Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-33-3
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
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Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
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Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
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Record name 3,5-bis(trifluoromethyl)phenylacetic acid
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Record name 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

550 ml of ethylene glycol dimethyl ether were initially charged and, under nitrogen, 91 g of sodium methoxide (solid) were introduced, giving, without any change in temperature, a white suspension which was readily stirrable. The mixture was heated to 69° C. and 237.6 g of dimethyl malonate were added dropwise over a period of 30 minutes, during which the mixture began to boil under reflux (internal temperature 74° C.) and a stirrable white slurry was formed. After cooling to 54° C., 35.2 g of copper(I) bromide (fine powder) and 35.2 g of copper(I) iodide (fine powder) were added, and the mixture was then again heated at the boil under reflux. Over a period of 110 minutes, 344 g of 3,5-bis-(trifluoromethyl)-bromobenzene were added dropwise, and a gentle stream of waste gas was observed (partial de-methoxycarbonylation). After 15 hours and 40 minutes (conversion monitored by GC) at reflux (85° C.), a further 10 g of copper(I) bromide and a further 10 g of copper(I) iodide were added. After a further 5 hours under reflux at 86° C. (conversion monitored by GC; at least 90% conversion of the bromobenzene employed), 400 g of 45% by weight strength aqueous sodium hydroxide solution were added dropwise at 86° C. (reflux) over a period of 15 minutes and the mixture was kept at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas took place. GC analysis then showed that no more ester was present. With stirring, 1000 ml of water were added and the precipitate was allowed to settle. Undissolved particles were then substantially decanted off over a Nutsche and the remaining content of the flask was suspended in 100 ml of 2 N aqueous sodium hydroxide solution and filtered off with suction over the Nutsche. The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate) and diluted again with 1000 ml of water. Organic impurities were extracted using 30 ml of toluene (1.4 g of residue on concentration using a rotary evaporator) and the aqueous phase was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which resulted in strong foaming (pH=1). The resulting precipitate was filtered off with suction, washed with a little water until neutral and dried at 60° C. overnight. This gave 284 g of a beige powder, corresponding to a yield of 89% of theory.
Name
sodium methoxide
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
237.6 g
Type
reactant
Reaction Step Four
Quantity
344 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
copper(I) bromide
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Name
copper(I) iodide
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Name
copper(I) bromide
Quantity
10 g
Type
catalyst
Reaction Step Ten
Name
copper(I) iodide
Quantity
10 g
Type
catalyst
Reaction Step Ten

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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